molecular formula C12H20N2O3 B13452202 Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13452202
M. Wt: 240.30 g/mol
InChI Key: KKILBPAPQCVRRO-UHFFFAOYSA-N
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Description

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom. The unique structure of azaspiro compounds makes them valuable in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of tert-butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate involves several steps. One common method starts with the preparation of the azaspiro intermediate, which is then functionalized to introduce the carbamoyl and carboxylate groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as tetrahydrofuran. The final product is obtained through purification techniques, such as column chromatography .

Chemical Reactions Analysis

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of novel pharmaceutical compounds. Its unique spirocyclic structure allows for the exploration of new chemical space, which can lead to the discovery of drugs with improved efficacy and safety profiles. In materials science, this compound is used in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of tert-butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

tert-Butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro ring. The presence of different functional groups can significantly impact the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of tert-butyl (4r,6r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-5-4-12(14)6-8(7-12)9(13)15/h8H,4-7H2,1-3H3,(H2,13,15)

InChI Key

KKILBPAPQCVRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)N

Origin of Product

United States

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